1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C12H19NO. It is a chiral molecule with a secondary amine and a hydroxyl group, making it a versatile compound in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-methylphenyl ethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the amine .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the secondary amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP levels. This results in reduced activation of downstream signaling pathways, ultimately affecting physiological responses such as heart rate and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known β-adrenergic receptor antagonist with similar pharmacological properties.
Metoprolol: Another β-adrenergic receptor antagonist used in the treatment of cardiovascular diseases.
Uniqueness
1-{[1-(2-Methylphenyl)ethyl]amino}propan-2-ol is unique due to its specific structural features, such as the presence of a secondary amine and a hydroxyl group, which confer distinct chemical reactivity and pharmacological properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-[1-(2-methylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-9-6-4-5-7-12(9)11(3)13-8-10(2)14/h4-7,10-11,13-14H,8H2,1-3H3 |
InChI Key |
UPPYQOUVAPOKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.